ethyl 5-methyl-1,1-dioxo-2-(prop-2-en-1-yl)-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
Ethyl 5-methyl-1,1-dioxo-2-(prop-2-en-1-yl)-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system with a sulfone group (1,1-dioxo), a propenyl (allyl) substituent at position 2, and an ester group at position 2. The propenyl group introduces unsaturated character, which may influence reactivity, molecular conformation, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-prop-2-enyl-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-6-12-7-9(10(13)16-5-2)8(3)11-17(12,14)15/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUIUXGJQKMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiadiazine Family
Compound A : Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate
- Key Differences: Substituent at Position 2: A [5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl group replaces the propenyl moiety. The branched pentyl group increases hydrophobicity, which may affect membrane permeability. Biological Activity: This compound was explicitly designed as an HBV inhibitor, suggesting that modifications at position 2 are critical for antiviral efficacy.
Compound B : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Key Differences :
- Core Heterocycle : A [1,3,4]-thiadiazine system instead of [1,2,6]-thiadiazine.
- Substituents : A 4-chlorophenyl group and pyrazole moiety replace the ester and propenyl groups.
- Functional Impact : The [1,3,4]-thiadiazine system alters ring strain and electronic distribution, while the chlorophenyl group may enhance π-π stacking with aromatic residues in target proteins.
Functional Group Variations
Compound C: (E)-Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences: Core Structure: A fused thiazolo[3,2-a]pyrimidine system replaces the thiadiazine ring. Substituents: A dimethylaminophenyl group enhances solubility via polar interactions, while the pyrazole-methylene group introduces steric bulk.
Research Implications
- Drug Design : Lower molecular weight (~272 g/mol) compared to Compound A (~386 g/mol) suggests improved bioavailability, aligning with Lipinski’s rules.
- Crystallographic Insights : Hydrogen-bonding patterns (e.g., sulfone O atoms as acceptors) are critical for lattice stability and could be analyzed using graph set theory .
Preparation Methods
Thioamide and Diketone Reactivity
Thioamides derived from L-cysteine hydrochloride condense with diketones in ethanol under basic conditions (potassium hydroxide). For example, 5-methyl-1,2,4-thiadiazole-3-carbothioamide reacts with ethyl acetoacetate at 60°C, forming the thiadiazine ring in 72% yield.
Post-Cyclization Modifications
Post-cyclization steps include:
-
Alkylation : Introducing prop-2-en-1-yl via allyl bromide in acetonitrile (60°C, 24 hours).
-
Oxidation : Treating the sulfide intermediate with manganese dioxide (MnO₂) in acetonitrile at 80°C for 48 hours to install the 1,1-dioxo group.
Oxidation of Sulfide Intermediates
The 1,1-dioxo moiety is introduced via oxidation of thiadiazine sulfides.
Manganese Dioxide-Mediated Oxidation
MnO₂ in acetonitrile oxidizes the sulfide to sulfone at 80°C over 48 hours, achieving 80.8% yield. Key factors include:
Alternative Oxidizing Agents
Hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours offers a lower-yield (65%) but milder alternative.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Alkylation coupled with MnO₂ oxidation provides the highest efficiency, whereas cyclocondensation allows structural versatility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
